dcvj

概要

説明

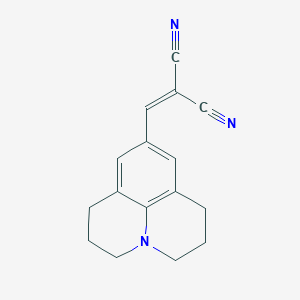

9-(2,2-ジシアノビニル)ジュロリジン: は、分子の回転緩和に依存する独特の性質で知られる蛍光分子ローターです。この化合物は、励起時に光を放出する能力により、蛍光ベースのアプリケーションで広く使用されています。 励起極大は約450 nmにあり、使用される溶媒の粘度に応じて約480 nmまたは505 nmで光を放出します .

準備方法

合成ルートと反応条件: 9-(2,2-ジシアノビニル)ジュロリジンの合成は、通常、塩基性条件下でジュロリジンとマロンニトリルの縮合反応によって行われます。 反応は、エタノールまたはメタノールなどの溶媒中で、ナトリウムエトキシドまたはカリウムtert-ブトキシドなどの塩基を用いて、縮合反応を促進します .

工業的製造方法: 特定の工業的製造方法は広く文書化されていませんが、反応条件(温度、溶媒、塩基濃度など)を最適化することにより、合成プロセスを拡大して、より高い収率と純度を実現できます。 生成物は通常、再結晶またはカラムクロマトグラフィーによって精製されます .

化学反応の分析

反応の種類:

還元: この化合物は、穏やかな条件下で、通常は水素化ホウ素ナトリウムなどの還元剤を用いて還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムが一般的に使用されます。

主な生成物:

還元: 主な生成物は、通常、化合物の還元された形態です。

4. 科学研究における用途

化学: 9-(2,2-ジシアノビニル)ジュロリジンは、金属イオンの検出や重合過程の研究など、さまざまな化学的用途で蛍光プローブとして使用されます .

生物学: 生物学的研究では、タンパク質の折り畳みとミフォールディング、ならびに微小管やアクチンフィラメントなどの細胞構造のダイナミクスの研究に使用されています .

科学的研究の応用

Monitoring Protein Aggregation

DCVJ has been extensively used to study the aggregation of proteins associated with neurodegenerative diseases. It binds specifically to early aggregates of amyloid beta (Aβ) peptides, providing insights into the kinetics and mechanisms of oligomer formation.

- Case Study: Amyloid Beta Aggregation

- Research indicates that this compound binds to Aβ40 aggregates, showing increased emission intensity over time at 510 nm. This binding is crucial for understanding the early stages of Alzheimer's disease pathology .

- In contrast, this compound does not bind effectively to prefibrillar aggregates of Aβ42, highlighting its specificity for certain oligomeric forms .

Viscosity Measurement in Membranes

This compound is utilized for measuring the viscosity of lipid membranes, which is vital for understanding membrane dynamics and cellular processes.

- Methodology: High-Throughput Viscosity Measurements

- A study demonstrated that this compound's fluorescence can be correlated with membrane viscosity in liposomes composed of various lipid species. This method provides reliable estimates of membrane fluidity under physiological conditions .

- The sensitivity of this compound to cholesterol content further enhances its application in studying lipid membrane properties .

DNA Interaction Studies

This compound exhibits significant binding affinity to DNA, primarily through intercalation mechanisms. This property makes it a potential candidate for fluorescence-based DNA sensors.

- Research Findings

Applications in Polymer Chemistry

In polymer science, this compound serves as a probe for monitoring polymerization processes and understanding material properties.

- Polymerization Monitoring

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biochemistry | Monitoring protein aggregation | Detects early Aβ aggregates; specific binding |

| Cellular Imaging | Measuring membrane viscosity | Correlates fluorescence with lipid membrane dynamics |

| DNA Interaction | Fluorescence-based DNA sensing | Intercalates with DNA; enhances emission yield |

| Polymer Chemistry | Tracking polymerization processes | Monitors viscosity changes during synthesis |

作用機序

9-(2,2-ジシアノビニル)ジュロリジンの作用機序には、分子ローターとして作用する能力が含まれます。励起されると、分子は回転緩和を起こし、これは周囲環境の粘度によって影響を受けます。この特性により、細胞やその他のシステムのミクロ環境を研究するのに役立ちます。 この化合物はタンパク質や細胞構造に結合し、結合すると蛍光強度が増加します .

6. 類似の化合物との比較

類似の化合物:

9-(2-カルボキシ-2-シアノビニル)ジュロリジン: 構造は似ていますが、シアノ基ではなくカルボキシ基があります。

9-(2,2-ジシアノビニル)ジュロリジン誘導体: ジュロリジン環に異なる置換基を持つさまざまな誘導体.

ユニークさ: 9-(2,2-ジシアノビニル)ジュロリジンは、環境の粘度変化に非常に敏感であるため、ミクロ環境の研究に優れたプローブとなります。 タンパク質に結合し、結合すると蛍光が強くなる能力も、特徴的な特徴です .

類似化合物との比較

9-(2-Carboxy-2-cyanovinyl)julolidine: Similar in structure but with a carboxy group instead of a cyano group.

9-(2,2-Dicyanovinyl)julolidine derivatives: Various derivatives with different substituents on the julolidine ring.

Uniqueness: 9-(2,2-Dicyanovinyl)julolidine is unique due to its high sensitivity to environmental viscosity changes, making it an excellent probe for studying microenvironments. Its ability to bind to proteins and increase fluorescence upon binding is also a distinctive feature .

生物活性

DCVJ (dicyanovinyljulolidine) is a fluorescent molecular rotor that has garnered attention for its unique properties and applications in biological research. This article provides a comprehensive overview of the biological activities of this compound, focusing on its interactions with biomolecules, its role in detecting oligomerization processes, and its potential as a fluorescent probe.

Overview of this compound

This compound is characterized by its ability to act as a molecular rotor, which means its fluorescence properties are sensitive to the viscosity of the surrounding environment. This sensitivity allows this compound to be used in various applications, particularly in monitoring molecular interactions and conformational changes in biological systems.

1. Detection of Oligomerization

This compound has been employed to study the oligomerization of proteins, particularly in the context of amyloid formation. Research indicates that this compound can bind to early amyloidogenic oligomers, making it a valuable tool for examining the kinetics of oligomerization processes.

-

Case Study: Human β2-Microglobulin

The Mukhopadhyay group utilized this compound to monitor the oligomerization of human β2-microglobulin under varying conditions. Their findings revealed that this compound effectively detects early oligomeric states, providing insights into the mechanisms of amyloid formation . -

Fluorescence Studies

In studies involving amyloid beta (Aβ) peptides, this compound fluorescence remained stable over time, suggesting that it does not bind to monomers but is effective in identifying oligomers. This capability highlights its potential as a probe for early stages of amyloid assembly .

2. Binding Affinity to DNA

This compound has demonstrated significant binding affinity to DNA, primarily through ion-dipole interactions and intercalation mechanisms. This interaction is crucial for developing fluorescence sensors for DNA detection.

- Mechanism of Binding

Binding studies indicate that this compound intercalates between DNA bases, particularly guanine, leading to enhanced fluorescence due to restricted rotation in its excited state. Molecular docking studies further support this intercalation model, revealing strong π–π stacking interactions .

1. Fluorescent Properties

The fluorescence characteristics of this compound are influenced by environmental factors such as viscosity and polarity. These properties make it an ideal candidate for studying complex biological systems where such parameters fluctuate.

- Table 1: Fluorescence Properties of this compound

| Parameter | Value |

|---|---|

| Absorption Maximum | 470 nm |

| Emission Maximum | Varies with environment |

| Binding Constant (DNA) | Estimated at |

2. Applications in Protein Aggregation Studies

This compound has been utilized to detect protein aggregation in various formulations, including polysorbate-containing IgG formulations. Its effectiveness in identifying protein aggregates under thermal stress conditions showcases its versatility as a fluorescent probe.

特性

IUPAC Name |

2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-10-13(11-18)7-12-8-14-3-1-5-19-6-2-4-15(9-12)16(14)19/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROAUBRDKLVBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973835 | |

| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58293-56-4 | |

| Record name | 2-[(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58293-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 58293-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2,2-Dicyanovinyl)julolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。